molecular formula C9H13NO2 B13155106 3-(1-Methylpiperidin-2-yl)prop-2-ynoic acid

3-(1-Methylpiperidin-2-yl)prop-2-ynoic acid

Cat. No.: B13155106
M. Wt: 167.20 g/mol
InChI Key: XFYLRTYRGLZTEL-UHFFFAOYSA-N
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Description

3-(1-Methylpiperidin-2-yl)prop-2-ynoic acid is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a propynoic acid moiety. It is primarily used in research settings and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpiperidin-2-yl)prop-2-ynoic acid typically involves the reaction of 1-methylpiperidine with propiolic acid. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpiperidin-2-yl)prop-2-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-Methylpiperidin-2-yl)prop-2-ynoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Methylpiperidin-2-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides, which can modulate biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methylpiperidin-2-yl)prop-2-ynoic acid is unique due to the presence of both a piperidine ring and an alkyne group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

3-(1-methylpiperidin-2-yl)prop-2-ynoic acid

InChI

InChI=1S/C9H13NO2/c1-10-7-3-2-4-8(10)5-6-9(11)12/h8H,2-4,7H2,1H3,(H,11,12)

InChI Key

XFYLRTYRGLZTEL-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1C#CC(=O)O

Origin of Product

United States

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